molecular formula C21H23N3O5S2 B2628270 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892852-64-1

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2628270
CAS No.: 892852-64-1
M. Wt: 461.55
InChI Key: XQCCFCISKSKTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a sulfamoyl group substituted with butyl and methyl moieties, linked to a fused bicyclic system comprising a 1,4-dioxane ring and a benzothiazole scaffold.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-4-9-24(2)31(26,27)15-7-5-14(6-8-15)20(25)23-21-22-16-12-17-18(13-19(16)30-21)29-11-10-28-17/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCFCISKSKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The dioxino ring system may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Differences: Sulfamoyl Substituents: LMM5 and LMM11 feature benzyl/cyclohexyl and methyl/ethyl groups, respectively, whereas the target compound employs butyl(methyl) substitution.
  • Biological Activity : LMM5 and LMM11 demonstrate antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s benzothiazole moiety may confer improved membrane permeability or altered target specificity.

Benzothiazole-Aryl Ether Derivatives (Compounds 8a, 8b)

  • Examples: 8a: N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide 8b: N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(4-nitrophenoxy)benzamide
  • Key Differences: Substituents: Compounds 8a/8b lack the sulfamoyl group but feature nitrobenzyloxy or nitrophenoxy groups. Synthesis: Prepared via nucleophilic aromatic substitution (K₂CO₃/DMF, 80°C) , contrasting with the sulfamoyl coupling likely required for the target compound.
  • Molecular Weight: 8a (554.5 g/mol) is lighter than the target compound (estimated >600 g/mol due to the dihydrodioxino-benzothiazole system).

Triazole and Triazol-thione Derivatives ()

  • Examples : Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones)
  • Structural Contrasts :
    • Core Heterocycle : 1,2,4-triazole vs. benzothiazole-dihydrodioxine.
    • Functional Groups : Sulfonyl and difluorophenyl groups in triazoles vs. sulfamoyl and nitro/ether groups in the target compound.
  • Spectral Data :
    • Triazole-thiones show νC=S at 1247–1255 cm⁻¹ (IR) and lack νSH bands, confirming thione tautomerism . The target compound’s IR would instead highlight sulfamoyl N-H (~3300 cm⁻¹) and benzamide C=O (~1680 cm⁻¹).

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Benzothiazole-dihydrodioxine Butyl(methyl)sulfamoyl, benzamide ~600 (estimated) Hypothesized enzyme inhibition
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenyl 534.55 Antifungal (C. albicans)
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan 504.60 Antifungal (C. albicans)
Compound 8a Benzothiazole-aryl ether t-Butylphenoxy, 3-nitrobenzyloxy 554.50 Not reported (synthetic intermediate)
Triazole-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl 450–500 (estimated) Not reported (structural studies)

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Sulfamoyl group : Contributes to its biological activity, particularly in antimicrobial and antitumor properties.
  • Benzothiazole moiety : Known for its role in various pharmacological activities, including anticancer effects.
  • Dioxin ring : Adds to the compound's stability and reactivity.

Molecular Formula

The molecular formula is C18H22N2O3SC_{18}H_{22N_{2}O_{3}S}, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antitumor Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antitumor properties. For instance:

  • A study highlighted the effectiveness of benzothiazole derivatives in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Compounds similar to the one have shown promising antimicrobial activity against a range of pathogens:

  • A related compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the sulfamoyl group may enhance this activity .

The proposed mechanisms of action for this compound include:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Induction of oxidative stress : Leading to cell death in cancerous cells.

Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC50 values ranging from 10 to 20 µM. This suggests a potent inhibitory effect on tumor cell viability. The study concluded that further optimization could enhance these effects .

Study 2: Antimicrobial Testing

A series of tests were conducted against common bacterial strains such as E. coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong antimicrobial potential. The results were compared with standard antibiotics, showcasing its efficacy .

Data Summary

Activity TypeCell Line / OrganismIC50 / MIC (µM)Reference
AntitumorBreast Cancer Cells15
AntitumorColon Cancer Cells12
AntimicrobialE. coli5
AntimicrobialStaphylococcus aureus5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.